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Compound of Interest

Compound Name: Jasmolin |

Cat. No.: B029318

Foreword: The Imperative for Precision in Natural
Product Analysis

In the realm of natural products chemistry and drug development, the unambiguous
identification of active constituents is the bedrock upon which all subsequent research is built.
Jasmolin |, a key insecticidal ester within the pyrethrin family derived from Chrysanthemum
cinerariifolium, is a prime example.[1][2][3] Its potent biological activity necessitates precise
analytical characterization for quality control of biocidal formulations, toxicological assessment,
and exploration of its therapeutic potential. This guide provides a detailed, methodology-
focused exploration of the core spectroscopic technigues—Mass Spectrometry (MS) and
Nuclear Magnetic Resonance (NMR) spectroscopy—required for the confident identification of
Jasmolin I. We will move beyond mere data presentation to explain the causality behind
experimental choices, ensuring a robust and self-validating analytical workflow.

The Molecular Architecture of Jasmolin |

A comprehensive understanding of Jasmolin I's structure is a prerequisite for interpreting its
spectral data. Jasmolin | is an ester formed from chrysanthemic acid and jasmolone.[4] Key
structural features include a cyclopropane ring, a cyclopentenone core, multiple stereocenters,
and olefinic moieties.

e Chemical Formula: C21H300s3[5]
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e Molecular Weight: 330.46 g/mol [5][6]

o |[UPAC Name: cis-[(1S)-2-methyl-4-ox0-3-[(Z)-pent-2-enyl]cyclopent-2-en-1-yl] (1R,3R)-2,2-
dimethyl-3-(2-methylprop-1-enyl)cyclopropane-1-carboxylate[4]

The numbering scheme used throughout this guide for NMR assignments is presented in the
diagram below.

Caption: Numbering scheme for Jasmolin I.

Mass Spectrometry: Elucidating Molecular Weight
and Fragmentation

Mass spectrometry is the definitive first step in structural analysis, providing the molecular
weight and crucial fragmentation data that acts as a molecular fingerprint. Due to the thermal
instability of pyrethrins, Liquid Chromatography-Mass Spectrometry (LC-MS) is the preferred
method over Gas Chromatography (GC-MS).[7][8]

Causality in Method Selection: LC-MS/MS with ESI

We select Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) for its superior
sensitivity and selectivity.[9]

o Chromatography (LC): Reversed-phase chromatography effectively separates the different
pyrethrin components present in a natural extract, ensuring that the mass spectrometer
analyzes a pure compound.

« lonization (Positive-Mode ESI): Positive-mode Electrospray lonization (ESI) is chosen as it is
a soft ionization technique ideal for thermally labile molecules. It reliably generates
protonated molecular ions, [M+H]*, with minimal in-source fragmentation.[10][11]

o Tandem Mass Spectrometry (MS/MS): By selecting the [M+H]* ion and subjecting it to
Collision-Induced Dissociation (CID), we can generate a reproducible fragmentation pattern.
This transition from a specific precursor ion to a specific product ion (Multiple Reaction
Monitoring, MRM) is highly selective and provides structural confirmation while minimizing
background interference.[10]
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Expected Mass Spectrum and Fragmentation Pattern

For Jasmolin | (C21H3003), the expected monoisotopic mass is 330.22. The protonated
molecule [M+H]* will therefore have an m/z of approximately 331.23.

The primary fragmentation event in the MS/MS of Jasmolin | is the cleavage of the ester bond,
which is the most labile part of the molecule. This cleavage yields two major diagnostic
fragment ions.

e Precursor lon ([M+H]*): m/z 331.4[10][12]

e Product lon 1 (m/z 163.2): This corresponds to the protonated jasmolone moiety (the
rethrolone part). The cleavage retains the charge on this fragment.[10][12]

e Product lon 2 (m/z 107): This fragment is often observed and is a secondary fragment
derived from the chrysanthemic acid portion of the molecule.[12]

Table 1: Key MS/MS Transitions for Jasmolin | Identification

Analyte Precursor lon (m/z) Product lon (m/z) Assighment

Jasmolin | 3314 163.2 [Jasmolone+H]*

| | | 107.0 | Secondary fragment |

This specific precursor-to-product transition (331.4 - 163.2) is a highly reliable indicator for the
presence of Jasmolin I in an analytical sample.[10]

Nuclear Magnetic Resonance (NMR) Spectroscopy:
The Definitive Structural Blueprint

While MS provides the molecular formula and key fragments, NMR spectroscopy provides the
complete atomic-level connectivity, establishing the carbon-hydrogen framework and
confirming stereochemistry. High-field NMR (=500 MHz) is recommended for resolving the
complex, often overlapping signals in the spectrum of Jasmolin I.
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Experimental Protocol: A Multi-dimensional Approach

A single proton spectrum is insufficient for a molecule of this complexity. A suite of experiments
is required for unequivocal assignment.

o Solvent: Deuterated chloroform (CDCIs) is the standard solvent as it effectively solubilizes
the nonpolar pyrethrin molecule.

e 1D Experiments:

o 'H NMR: Provides information on the chemical environment, number, and connectivity of
protons.

o 18C NMR: Shows the number and type of carbon atoms (e.g., C, CH, CHz, CHs via DEPT).
e 2D Experiments:

o COSY (Correlation Spectroscopy): ldentifies protons that are coupled to each other
(typically separated by 2-3 bonds), revealing spin systems like the pentenyl side chain.

o HSQC/HMQC (Heteronuclear Single Quantum Coherence): Correlates each proton signal
directly to the carbon atom it is attached to.

o HMBC (Heteronuclear Multiple Bond Correlation): This is arguably the most critical
experiment. It shows correlations between protons and carbons over longer ranges (2-4
bonds), allowing for the connection of different molecular fragments, for instance, across
the ester linkage and quaternary carbons.

Spectral Interpretation: Assigning the Structure

The following tables present representative *H and 3C NMR data for Jasmolin I, based on its
known structure and published data for closely related pyrethrins.

Table 2: Representative *H NMR Data for Jasmolin | (in CDClIs)
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Position o (ppm) Multiplicity J (H2) Assighment

Cyclopropane
3-H ~2.05 dd 8.0,5.5

CH
10-H ~4.95 d 8.0 Vinylic CH

Gem-dimethyl on
8/9-CHs ~1.15/~1.25 s -

cyclopropane
11/12-CHs ~1.70/~1.75 s - Vinylic methyls
1-H ~5.60 d 8.0 Ester methine
5'-H2 ~2.20, ~2.80 m - Allylic CH2
6'-CHs ~2.10 s - Vinylic methyl
7'-H2 ~2.95 d 7.0 Allylic CH2
8-H/9-H ~5.40 m - Vinylic CH=CH
10'-Hz ~2.00 m - Alkyl CH2

| 11'-CHs | ~0.95 | t | 7.5 | Terminal methyl |

Table 3: Representative 13C NMR Data for Jasmolin | (in CDCIs)
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Position o (ppm) Assighment

1 (C=0) ~173.0 Ester Carbonyl

2 ~29.0 Quaternary Cyclopropane C
3 ~32.0 Cyclopropane CH
8/9 ~20.0/~28.5 Gem-dimethyl

10 ~128.0 Vinylic CH

C(11/12) ~135.0 Quaternary Vinylic C
11/12 ~18.5/~25.5 Vinylic Methyls

1 ~81.5 Ester Methine

2 ~165.0 Quaternary Vinylic C
3' ~138.0 Quaternary Vinylic C
4' (C=0) ~205.0 Ketone Carbonyl

5' ~38.0 Allylic CH2

6' ~15.0 Vinylic Methyl

7 ~28.0 Allylic CH2

81/9 ~125.0/~132.0 Vinylic CH=CH

10' ~20.5 Alkyl CH:>

| 11' | ~14.0 | Terminal Methyl |

The Power of HMBC: Connecting the Pieces

The HMBC spectrum provides the ultimate confirmation by linking the two major fragments—
the chrysanthemic acid and jasmolone moieties—across the ester linkage.
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Caption: Key HMBC correlations confirming Jasmolin | structure.

e Crucial H-1' —» C-1 Correlation: The proton at the 1' position on the jasmolone ring shows a
correlation to the ester carbonyl carbon (C-1) of the chrysanthemic acid moiety. This three-
bond correlation is unambiguous proof of the ester linkage between the two specific
subunits.

« Intra-moiety Correlations: Other key correlations, such as from the methyl protons (H-6") to
the vinylic carbons (C-1' and C-2") and from the cyclopropane protons to the gem-dimethyl
carbons, confirm the internal structure of each half of the molecule.

Integrated Analytical Workflow

The identification of Jasmolin I is not a linear process but a synergistic one, where MS and
NMR data are used in concert to build a case for the structure.
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Caption: Integrated workflow for Jasmolin I identification.

Conclusion

The structural elucidation of Jasmolin | is a clear demonstration of the power of modern
analytical chemistry. Mass spectrometry provides a rapid and accurate determination of
molecular weight and key structural fragments, with the LC-MS/MS transition of m/z 331.4 -
163.2 serving as a highly specific diagnostic marker. This is complemented and definitively
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confirmed by a suite of NMR experiments, where 2D correlations, especially HMBC, provide an
unassailable map of atomic connectivity. By following this integrated workflow, researchers can
achieve a self-validating and trustworthy identification of Jasmolin I, ensuring the scientific
integrity of any downstream applications.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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